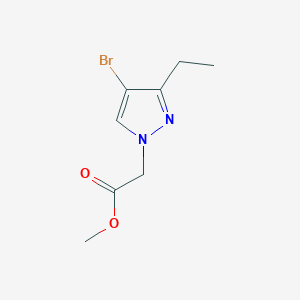

methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate

Description

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative functionalized with an ethyl substituent at the 3-position and a methyl ester group at the 1-position. Its structure combines a pyrazole core with a bromine atom (enhancing electrophilic reactivity) and an ethyl group (influencing lipophilicity).

Properties

IUPAC Name |

methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5-8(12)13-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFRATCLJKHHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1Br)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1H-pyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmacological agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

- Anticancer Activity: Research has shown that pyrazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds structurally related to this compound displayed potent activity against human colorectal carcinoma cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .

- Antimicrobial Properties: Another area of interest is the antimicrobial efficacy of pyrazole derivatives. In vitro studies have indicated that this compound and its analogs possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Agrochemicals

The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides or fungicides.

Research Findings:

A study explored the synthesis of pyrazole-based compounds with herbicidal properties. The results indicated that certain derivatives exhibited selective herbicidal activity against common weeds while being safe for crops, highlighting their potential utility in sustainable agriculture practices .

Materials Science

In materials science, this compound has been studied for its role in developing advanced materials due to its unique electronic properties.

Applications:

- Polymer Chemistry: The compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Data Summary Table

Mechanism of Action

The mechanism of action of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. Further research is needed to elucidate its specific mechanism of action .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Differences and Implications

Substituent Effects: The 3-ethyl group in the target compound distinguishes it from analogues like methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, which lacks alkylation at the 3-position. Bromine Position: The 4-bromo substituent is conserved across all analogues, suggesting shared reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Functional Group Variations :

- Ester vs. Carboxylic Acid : Esters (e.g., target compound, CAS 1072944-71-8) are typically more metabolically stable than carboxylic acids (e.g., CAS 1092683-57-2), making them preferable prodrug candidates .

- Alkyl Chain in Esters : The ethyl ester (CAS 82231-58-1) may exhibit slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .

Similarity Scores :

- The highest similarity (0.88) is observed with 4-bromo-1H-pyrazole-5-carboxylic acid, reflecting positional isomerism (carboxylic acid at 5- vs. acetate at 1-position) and shared bromine .

Biological Activity

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 232.08 g/mol. The presence of a bromine atom at the 4-position and an ethyl group at the 3-position contributes to its unique reactivity and biological properties.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazole compounds have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting neuronal signaling pathways.

- Cell Signaling Modulation : These compounds can influence key signaling pathways involved in cell proliferation and differentiation, such as the MAPK/ERK pathway. This modulation can have implications in cancer biology and other diseases .

- Antimicrobial Activity : Research indicates that some pyrazole derivatives exhibit antimicrobial properties against various pathogens, including fungi and bacteria .

Antimicrobial Properties

This compound has demonstrated potential antimicrobial activity. In studies assessing its efficacy against Candida albicans, a common fungal pathogen, it was found to inhibit growth effectively at concentrations comparable to established antifungal agents .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 10 mM |

| Control | Miconazole | 1 mM |

Antitumor Activity

Pyrazole derivatives have been explored for their anticancer properties. Some studies suggest that this compound may induce apoptosis in cancer cells by disrupting tubulin polymerization, similar to other known anticancer agents .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Antifungal Evaluation : A study conducted on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced antifungal activity against C. albicans. This compound was among the compounds tested, demonstrating significant inhibition at higher concentrations .

- Antitumor Mechanism : In vitro studies revealed that certain pyrazoles could inhibit cell growth in cancer cell lines by inducing apoptosis. The mechanism involved interference with cell cycle progression and apoptosis pathways, suggesting potential use in cancer therapeutics .

- Inflammatory Response Modulation : Pyrazole derivatives have been shown to reduce inflammation in animal models by decreasing levels of inflammatory markers and mediators, indicating their potential for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.